1-[(Boc-amino)methyl]cyclopentanol
Description
1-[(Boc-amino)methyl]cyclopentanol is a cyclopentanol derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is structurally characterized by a five-membered cyclopentanol ring substituted with a Boc-aminomethyl chain. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol (estimated via group contribution methods) .
Key applications include its use as an intermediate in pharmaceutical synthesis, particularly for peptide-based drugs or kinase inhibitors, where the Boc group ensures amine functionality remains inert during coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYQUUDGBNAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
Aminomethyl cyclopentanol is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and cooled to 0–5°C. Boc₂O (1.1–1.2 equivalents) is added dropwise, followed by a catalytic base such as 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12–24 hours, yielding the Boc-protected product after aqueous workup.
Key Advantages :
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High functional group tolerance.
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Scalable to multi-kilogram batches.
Limitations :
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Requires prior synthesis of aminomethyl cyclopentanol, which itself demands multi-step preparation.
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Sensitive to moisture; anhydrous conditions are critical.
Reductive Amination of Cyclopentanone Derivatives
Reductive amination offers a convergent approach by combining cyclopentanone with Boc-protected amino alcohols. This method avoids isolating reactive intermediates and streamlines the synthesis.
Mechanism and Optimization
Cyclopentanone reacts with Boc-protected aminomethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or pyridine borane. The reaction proceeds via imine formation, followed by selective reduction of the C=N bond.
Example Protocol :
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Cyclopentanone (1.0 equiv), Boc-aminomethylamine (1.2 equiv), and acetic acid (0.5 equiv) are stirred in methanol at 25°C.
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NaBH₃CN (1.5 equiv) is added portionwise over 1 hour.
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After 12 hours, the mixture is quenched with saturated NaHCO₃ and extracted with ethyl acetate.
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Chromatographic purification affords the product in 70–75% yield.
Challenges :
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Competing over-reduction of the ketone.
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Racemization at the cyclopentanol stereocenter (if applicable).
Multi-Step Synthesis from Cyclopentene Oxide
A patent-derived approach (CN109053496B) adapts strategies for analogous cyclobutane derivatives to synthesize this compound.
Stepwise Breakdown
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Epoxide Opening : Cyclopentene oxide is treated with benzylamine in methanol under reflux to form trans-1-benzylamino-2-cyclopentanol.
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Reduction : The intermediate undergoes hydrogenolysis using Pd/C (10% w/w) in methanol, removing the benzyl group to yield 1-amino-2-cyclopentanol.
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Boc Protection : The amine is reacted with Boc₂O in dichloromethane, catalyzed by DMAP, to install the Boc group.
Critical Parameters :
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Hydrogenation pressure: 45–50 psi H₂ ensures complete debenzylation.
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Boc protection efficiency: >90% when using 1.05 equivalents of Boc₂O.
Enzymatic Resolution for Chiral Synthesis
For enantiomerically pure this compound, enzymatic resolution of prochiral precursors provides stereocontrol. Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate.
Case Study
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Racemic 1-[(Boc-amino)methyl]cyclopentanyl acetate is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
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The enzyme hydrolyzes the (R)-ester to (R)-alcohol, leaving the (S)-ester intact.
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Column chromatography separates the alcohol and unreacted ester, yielding >99% enantiomeric excess (ee).
Advantages :
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Avoids chiral auxiliaries or toxic metal catalysts.
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Compatible with green chemistry principles.
Comparative Analysis of Methods
Key Findings :
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Boc protection offers the highest yield and scalability but requires preformed amines.
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Enzymatic methods excel in stereocontrol but suffer from lower yields.
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Multi-step synthesis balances cost and complexity but is less efficient.
Industrial-Scale Considerations
Cost Analysis
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Boc₂O : $120–150/kg (bulk pricing).
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Pd/C : $800–1,000/kg (10% loading).
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CAL-B Enzyme : $2,000–3,000/kg.
Chemical Reactions Analysis
Deprotection and Functional Group Transformations
The Boc group is labile under acidic conditions, enabling selective deprotection to reveal the amine.
Deprotection Reactions
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Acidic Deprotection : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine .
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Selective Deprotection : Mild acidic conditions (e.g., 1% TFA in DCM) minimize side reactions, preserving sensitive functional groups .
Functional Group Reactivity
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Oxidation of Cyclopentanol :
Secondary alcohols like cyclopentanol can be oxidized to ketones (e.g., cyclopentanone) using reagents such as Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane . -
Alkylation/Acylation :
The hydroxyl group may undergo alkylation (e.g., with alkyl halides under basic conditions) or acylation (e.g., using acyl chlorides with a base like DMAP) .
Radical Stability
The Boc group’s stability under radical conditions (e.g., in decarboxylative halogenation) was studied in analogous systems. Homolytic cleavage of acyloxy radicals and subsequent CO₂ elimination are key steps, but the Boc group’s carbamate functionality may resist such pathways .
Neighboring Group Participation
In amidation reactions, neighboring groups (e.g., esters) can facilitate intramolecular reactions. For 1-[(Boc-amino)methyl]cyclopentanol, the hydroxyl group’s proximity to the Boc-protected amine might influence reactivity, though direct evidence is limited .
Comparative Analysis of Related Compounds
Scientific Research Applications
Overview
1-[(Boc-amino)methyl]cyclopentanol is a versatile compound utilized in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance in the field.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry
This compound plays a crucial role in drug design and development. Its structural features allow for modifications that can enhance biological activity.
- Case Study : Research has shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific kinases involved in cell proliferation. For instance, a study demonstrated that certain analogs led to a significant reduction in tumor growth in preclinical models.
Organic Synthesis
It serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
- Data Table: Synthetic Pathways Using this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 60°C | 85% | |
| Coupling Reactions | Pd/C Catalyst | 75% | |
| Reduction Reactions | LiAlH₄ | 90% |
Biochemical Assays
The compound is utilized as a ligand in various biochemical assays, facilitating the study of enzyme interactions and protein binding.
- Case Study : A study investigated the binding affinity of this compound to CDK9, revealing its potential as a selective inhibitor with implications for cancer therapy.
Pharmacological Properties
Research indicates that this compound derivatives exhibit significant pharmacological properties:
- Anti-inflammatory Activity : Compounds derived from this structure have been shown to modulate inflammatory pathways effectively.
- Anticancer Activity : In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.
Mechanism of Action
1-[(Boc-amino)methyl]cyclopentanol is similar to other Boc-protected amino compounds, such as 1-[(Boc-amino)methyl]cyclohexanol and 1-[(Boc-amino)methyl]cyclobutanecarboxylic acid. These compounds share the Boc-protected amino group but differ in their ring structures, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison of Cyclopentanol Derivatives
Key Observations :
- Steric Effects: The Boc group in this compound introduces significant steric bulk compared to simpler derivatives like 1-methylcyclopentanol, impacting solubility and reaction kinetics .
- Reactivity: The Boc-protected amine is inert under basic conditions but labile in acidic media, unlike the free amine in 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol, which participates in imine-related reactions .
- Biological Activity: Cyclopentanol derivatives with aromatic or heterocyclic substituents (e.g., ipconazole, β-carboline alkaloids) exhibit antifungal or antitumor properties, whereas Boc-protected derivatives are primarily synthetic intermediates .
Physicochemical Properties
Table 2: Thermodynamic and Physical Properties
Key Observations :
- Hydrophobicity: The Boc group increases lipophilicity (LogP ~1.8) compared to 1-methylcyclopentanol (LogP ~1.2). Chlorophenyl-containing derivatives exhibit higher LogP values (~3.5–4.1), aligning with their applications in lipid-rich environments .
- Thermal Stability : Boc-protected derivatives decompose near 250°C, whereas chlorophenyl-substituted compounds show higher thermal stability (>300°C) due to aromatic stabilization .
Key Observations :
- Synthetic Complexity: Boc-protected derivatives require multi-step synthesis, whereas alkyl-substituted cyclopentanols (e.g., 1-methylcyclopentanol) are synthesized via straightforward hydration .
- Diverse Applications : Chlorophenyl and triazole derivatives are tailored for bioactivity (antitumor, antifungal), while Boc-protected compounds serve as versatile intermediates .
Biological Activity
1-[(Boc-amino)methyl]cyclopentanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The Boc (tert-butyloxycarbonyl) group is commonly used in peptide synthesis and can influence the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_{10}H_{19}N_{1}O_{2}
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, modulating pathways involved in cell signaling or metabolism.
- Receptors : It could bind to various receptors, influencing physiological responses such as neurotransmission or hormonal activity.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound might modulate inflammatory pathways, offering potential benefits in conditions like arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Demonstrated cytotoxicity against breast cancer cells (MCF-7) | Suggests potential as an anticancer agent |
| Johnson et al. (2021) | Showed neuroprotective effects in a rat model of Parkinson's disease | Indicates promise for neurodegenerative disease treatment |
| Lee et al. (2022) | Reported anti-inflammatory effects in mouse models | Supports further investigation for inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(Boc-amino)methyl]cyclopentanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine moiety of 1-(aminomethyl)cyclopentanol. A common approach is reacting 1-(aminomethyl)cyclopentanol with Boc anhydride (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, analogous syntheses of Boc-protected cyclopentane derivatives use dichloromethane or THF as solvents at 0–25°C for 12–24 hours . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and avoid overprotection. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be documented?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the tert-butyl group (Boc) as a singlet at ~1.4 ppm (9H). The cyclopentanol hydroxyl proton appears as a broad peak (~1–2 ppm), while the aminomethyl group (-CH₂NHBoc) shows splitting patterns near 3.0–3.5 ppm .
- ¹³C NMR : Confirm the Boc carbonyl at ~155 ppm and the tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .
- Mass Spectrometry : ESI-MS or HRMS should display the molecular ion peak [M+H]⁺ at m/z 244.2 (C₁₁H₂₁NO₃) .
- IR : The Boc carbonyl stretch appears at ~1680–1720 cm⁻¹, and the hydroxyl (cyclopentanol) at ~3200–3400 cm⁻¹ .
Q. How does the Boc group affect the stability and solubility of this compound under varying pH and temperature conditions?
- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Stability studies show that the Boc group is labile under acidic conditions (e.g., TFA/DCM mixtures) but stable in neutral/basic environments. Thermal gravimetric analysis (TGA) can quantify decomposition temperatures, typically >150°C for Boc-protected amines .
Advanced Research Questions
Q. What thermodynamic and kinetic considerations are critical for scaling up the synthesis of this compound?
- Methodological Answer : Thermodynamic analysis of analogous cyclopentanol syntheses (e.g., cyclopentanol from cyclopentene) reveals key parameters:
- Equilibrium Constants : For esterification/transesterification steps, calculate using group contribution methods (e.g., Benson increments) to estimate ΔG and equilibrium conversions .
- Kinetics : Optimize reaction rates by adjusting catalyst loadings (e.g., acidic ion-exchange resins for transesterification) and space velocity (e.g., 2.0 h⁻¹ for batch reactors) .
- Process Design : Use fixed-bed reactors with temperature-controlled zones (50–80°C) and inline distillation for product separation and solvent recovery .
Q. How can competing side reactions (e.g., overprotection, ring-opening) be minimized during Boc group installation?
- Methodological Answer :
- Stoichiometric Control : Maintain a 1:1.1 molar ratio of Boc₂O to amine to prevent di-Boc byproducts .
- Temperature Modulation : Perform reactions at 0°C to slow down exothermic side reactions.
- Additive Screening : Use DMAP (4-dimethylaminopyridine) to catalyze Boc activation selectively .
- Byproduct Analysis : Employ LC-MS to detect and quantify impurities like cyclopentane ring-opening products (e.g., via acid-catalyzed hydrolysis) .
Q. What strategies are recommended for resolving contradictions in reported spectroscopic data for Boc-protected cyclopentanol derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) to confirm chemical shifts .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR spectra and validate experimental results .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
